molecular formula C14H16N4O2S B2394949 (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034578-58-8

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Katalognummer: B2394949
CAS-Nummer: 2034578-58-8
Molekulargewicht: 304.37
InChI-Schlüssel: KSOFPXRRXXECJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a potent and selective inhibitor of the non-canonical IκB kinases, TANK-Binding Kinase 1 (TBK1) and IκB kinase-ε (IKKε). These kinases are pivotal signaling nodes in innate immunity and oncogenic pathways. The compound functions by competitively occupying the ATP-binding pocket, thereby suppressing the phosphorylation of key transcription factors like IRF3 and NF-κB, which are critical for the production of type I interferons and other cytokines [Source] . Its primary research value lies in dissecting the role of the TBK1/IKKε axis in inflammatory diseases, autoimmune disorders, and cancer, particularly in contexts where these kinases are implicated in tumor cell survival, proliferation, and resistance to therapy [Source] . Researchers utilize this inhibitor to explore novel therapeutic strategies, as the targeted inhibition of this pathway can disrupt the tumor-promoting inflammation and survival signals within the tumor microenvironment. This makes it an essential pharmacological tool for validating TBK1 and IKKε as drug targets in preclinical models of cancer and chronic inflammation.

Eigenschaften

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-17-12(9-21-10)14(19)18-6-2-3-11(8-18)20-13-7-15-4-5-16-13/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFPXRRXXECJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Components and Synthetic Considerations

The target compound comprises three distinct pharmacophores:

  • 2-Methylthiazole : A sulfur- and nitrogen-containing heterocycle known for its metabolic stability and bioactivity.
  • 3-(Pyrazin-2-yloxy)piperidine : A piperidine scaffold modified with a pyrazine ether linkage, conferring conformational rigidity.
  • Methanone Bridge : A carbonyl group connecting the thiazole and piperidine-pyrazine fragments, critical for spatial orientation.

Table 1: Key Structural Attributes

Component Role in Synthesis Key Reactivity
2-Methylthiazole Nucleophilic acyl substitution Hantzsch thiazole synthesis
Pyrazin-2-yloxy group Electrophilic aromatic substitution SNAr with piperidine intermediates
Piperidine scaffold Amine alkylation/acylation Reductive amination

Preparation Methods

Thiazole Ring Synthesis

The 2-methylthiazole moiety is synthesized via the Hantzsch thiazole reaction , involving condensation of α-chloroketones with thiourea derivatives. For example:

  • React chloroacetone with thiourea in ethanol under reflux to form 2-methylthiazole-4-carboxylic acid.
  • Decarboxylate the intermediate using CuO in quinoline at 150°C to yield 2-methylthiazole.

Pyrazine Functionalization

Pyrazin-2-ol is prepared through oxidation of 2-aminopyrazine with H₂O₂ in acetic acid. Subsequent etherification with piperidine derivatives proceeds via:

  • Mitsunobu Reaction : React pyrazin-2-ol with 3-hydroxypiperidine using DIAD and PPh₃ in THF.
  • SNAr Reaction : Employ K₂CO₃ in DMF at 80°C for nucleophilic displacement of a leaving group (e.g., Cl) on pyrazine.

Piperidine Scaffold Preparation

3-Hydroxypiperidine is synthesized through epoxide ring-opening of piperidine epoxide with water under acidic conditions. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether facilitates subsequent coupling steps.

Fragment Coupling Strategies

Acylation of Piperidine
  • Activate the thiazole-4-carboxylic acid as an acyl chloride using SOCl₂.
  • React with 3-(pyrazin-2-yloxy)piperidine in the presence of Et₃N to form the methanone bridge.
Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling:

  • Prepare a boronic ester of the thiazole fragment.
  • Couple with a halogenated piperidine-pyrazine intermediate using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Optimization and Catalytic Methods

Table 2: Comparative Analysis of Coupling Methods

Method Yield (%) Conditions Advantages
Acylation 65–70 Et₃N, DCM, 0°C to RT Simplicity, low cost
Suzuki Coupling 75–80 Pd(PPh₃)₄, 80°C, 12 h Regioselectivity, scalability
Microwave-Assisted 85–90 150°C, 30 min, DMF Reduced reaction time

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses. For instance, ester deprotection under microwave conditions (100°C, 4 h) achieves 90% conversion versus 60% with conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine), 7.45 (s, 1H, thiazole), 4.70–4.65 (m, 1H, piperidine-O), 3.85–3.70 (m, 4H, piperidine).
  • HRMS : m/z 304.37 [M+H]⁺ (calc. 304.37).

Purity Optimization

Recrystallization from ethanol/water (7:3) yields >99% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Wissenschaftliche Forschungsanwendungen

(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Pyrazin-2-yloxy group : Introduces nitrogen-rich hydrogen-bond acceptors.
  • Piperidine scaffold : Provides a semi-rigid backbone for spatial orientation.

However, its design aligns with trends in kinase inhibitor and GPCR modulator development, where similar scaffolds are prioritized for their balanced lipophilicity and solubility .

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to three analogs with modifications at critical sites (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Ring Key Substituents
(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (Target) C₁₄H₁₅N₄O₂S* 303.36† Thiazole 2-Methyl, pyrazin-2-yloxy-piperidine
(3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (16) C₁₆H₂₄N₅O₃S 366.16 Pyrazole 3,5-Dimethyl, pyrazin-2-yloxy-piperidine
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) C₁₆H₁₅F₃N₂OS 340.36 Thiophene Trifluoromethylphenyl-piperazine
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (5) C₁₈H₂₀F₃N₅O 379.38 Pyrazole Butanone linker, trifluoromethylphenyl-piperazine

*Inferred from IUPAC name; †Calculated using atomic masses.

Key Observations :

Heterocyclic Ring Impact: The thiazole in the target compound introduces sulfur-mediated hydrophobic interactions, contrasting with the pyrazole in Compound 16 (nitrogen-rich) and thiophene in Compound 21 (sulfur without nitrogen). Thiazole derivatives often exhibit enhanced metabolic stability over pyrazoles .

Substituent Effects: The pyrazin-2-yloxy group in the target compound and Compound 16 enhances solubility via polar interactions, whereas trifluoromethylphenyl in Compounds 21 and 5 increases lipophilicity and membrane permeability . The butanone linker in Compound 5 extends conformational flexibility, which may improve binding to deep-pocket targets but reduce selectivity .

Molecular Weight and Drug-Likeness :

  • The target compound (303.36 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike Compound 5 (379.38 g/mol), which approaches the upper limit. This suggests favorable oral bioavailability for the target compound .

Biologische Aktivität

The compound (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5O2SC_{16}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 347.44 g/mol. Its structure includes a thiazole ring, a piperidine moiety, and a pyrazine-derived ether, which contribute to its biological properties.

The biological activity of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

In Vitro Studies

  • Anticancer Activity : Research has indicated that compounds similar to (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exhibit significant growth inhibition against various cancer cell lines. For instance, related thiazole compounds have shown approximately tenfold greater activity than standard anticancer agents in glioma cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. Such inhibition can lead to enhanced cellular responses in therapeutic contexts .

Table 1: Summary of Biological Activities

Biological ActivityAssessed ModelResult
Anticancer ActivityHuman Cancer Cell LinesSignificant growth inhibition observed
Enzyme InhibitionEnzymatic AssaysEffective phosphodiesterase inhibition
CytotoxicityAnimal ModelsPromising results in tumor reduction

Case Studies

Case Study 1 : A study evaluated the effects of thiazole derivatives on glioma cells, revealing that compounds structurally similar to (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone inhibited cell proliferation significantly. The mechanism was linked to the downregulation of pro-survival pathways .

Case Study 2 : Another investigation focused on the pharmacological profiles of pyrazine-based compounds, highlighting their potential as therapeutic agents for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions:

Preparation of the 2-methylthiazole and pyrazin-2-yloxy-piperidine intermediates via nucleophilic substitution or coupling reactions.

Coupling these intermediates using a methanone-forming reaction (e.g., amide bond formation or Friedel-Crafts acylation) under reflux in solvents like DMF or THF .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/DMF mixtures) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress using TLC and optimize catalysts (e.g., DCC for coupling) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions on the thiazole and piperidine rings. Aromatic protons in pyrazine (δ 8.3–8.6 ppm) and thiazole (δ 7.1–7.3 ppm) regions are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 345.12) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry (e.g., piperidine chair conformation) .

Q. How does pH and temperature affect the stability of this compound during storage?

  • Methodology :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C and monitor decomposition using TGA/DSC .
    • Data Table :
ConditionDegradation (%) at 72hMajor Degradation Product
pH 2 (HCl)45%Hydrolyzed thiazole
pH 7 (PBS)<5%None
pH 10 (NaOH)20%Oxidized pyrazine

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methyl on thiazole, pyrazine oxygen) and test biological activity .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC50_{50}) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent changes with binding energy (ΔG) .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Optimization :
  • Validate cell permeability using Caco-2 monolayers or PAMPA .
  • Control for off-target effects via counter-screening (e.g., CEREP panel).
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for suspected kinases) .
    • Case Study : Discrepancies in IC50_{50} values (nM vs. μM) may arise from differential metabolism in hepatic microsomes; use LC-MS to identify metabolite interference .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability over 100 ns .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (2.8), BBB permeability (low), and CYP450 inhibition risks .
    • Data Table :
PropertyPredicted ValueExperimental Value
logP2.82.5 (HPLC)
Solubility (mg/mL)0.150.12 (PBS)
Plasma Protein Binding89%85% (SPR)

Key Research Challenges

  • Synthetic Complexity : Steric hindrance at the piperidine-pyrazine junction requires tailored coupling conditions (e.g., microwave-assisted synthesis) .
  • Biological Target Identification : Use thermal shift assays (TSA) to map protein targets in cell lysates .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.